2,4-Dichloro-1-(2-propynyloxy)benzene

Agrochemical Synthesis Oxadiargyl Quality Control

2,4-Dichloro-1-(2-propynyloxy)benzene is the essential propargyl ether intermediate for synthesizing the herbicide oxadiargyl via CuAAC cycloaddition. Its terminal alkyne moiety is structurally critical: analogs like 2,4-dichlorophenol or 2,4-dichloroanisole cannot undergo the requisite click coupling and will fail in downstream synthesis. For agrochemical manufacturing, specify ≥99.0% assay with ≤0.5% moisture; for R&D-scale click chemistry, ≥95% purity with confirmed propargyl integrity (NMR/HPLC) is acceptable. Procure only verified material to avoid synthetic dead ends.

Molecular Formula C9H6Cl2O
Molecular Weight 201.05 g/mol
CAS No. 17061-90-4
Cat. No. B096253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-1-(2-propynyloxy)benzene
CAS17061-90-4
Molecular FormulaC9H6Cl2O
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC#CCOC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H6Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2
InChIKeyKEIKGHHJUQTGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-1-(2-propynyloxy)benzene (CAS:17061-90-4): Chemical Identity and Industrial Baseline


2,4-Dichloro-1-(2-propynyloxy)benzene (CAS 17061-90-4), also known as 2,4-dichlorophenyl propargyl ether, is a halogenated aromatic ether with the molecular formula C9H6Cl2O and a molecular weight of 201.05 g/mol [1]. It is characterized by a benzene ring substituted with two chlorine atoms at the 2- and 4- positions and a terminal alkyne-containing propargyl ether group at the 1- position [1]. The compound is a solid at room temperature with a reported melting point of 47-49°C and a predicted boiling point of 275.5°C . Its primary industrial role is as a specialized intermediate in the synthesis of agrochemicals, most notably the herbicide oxadiargyl [2].

Why Generic Substitution of 2,4-Dichloro-1-(2-propynyloxy)benzene (CAS:17061-90-4) Fails: The Specificity of the Propargyl Ether Moiety


In-class compounds such as other dichlorobenzene derivatives (e.g., 2,4-dichlorophenol, 2,4-dichloroanisole) cannot be simply interchanged with 2,4-Dichloro-1-(2-propynyloxy)benzene due to a critical functional divergence. The target compound's defining feature is its terminal alkyne group within the propargyl ether side chain . This moiety is essential for specific downstream chemical transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) used to build the oxadiargyl herbicide core [1]. Analogs lacking this terminal alkyne, or possessing a different substitution pattern, would fail to undergo the requisite coupling reactions, leading to synthetic dead ends or the production of an entirely different and likely inactive molecule. Therefore, procurement based solely on the dichlorobenzene scaffold, without verifying the precise propargyl ether functionality, will not meet the synthetic requirements for oxadiargyl or related heterocyclic constructs.

Quantitative Evidence Guide for 2,4-Dichloro-1-(2-propynyloxy)benzene (CAS:17061-90-4) Differentiation


Purity and Moisture Specifications for Reliable Oxadiargyl Synthesis: Target Compound vs. Industrial Baseline

For the specific application of synthesizing the herbicide oxadiargyl, procurement specifications for 2,4-Dichloro-1-(2-propynyloxy)benzene are stringent. Reliable synthesis demands a high assay of ≥99.0% and a low loss on drying (moisture content) of ≤0.5% [1]. This is in contrast to the general commercial availability of this compound, which is often listed at >95% or 98% purity . The tighter specification is critical to prevent side reactions and ensure consistent yield in the multi-step synthesis of the final active ingredient.

Agrochemical Synthesis Oxadiargyl Quality Control

Predicted Lipophilicity (LogP) as a Discriminator for Downstream Reactivity: 2,4-Dichloro-1-(2-propynyloxy)benzene vs. Common Dichlorobenzene Scaffolds

The predicted partition coefficient (LogP) of 2,4-Dichloro-1-(2-propynyloxy)benzene is 3.0054 [1]. This value is substantially higher than that of its more polar, protic analog 2,4-dichlorophenol, which has a LogP of approximately 2.8 [2]. The increased lipophilicity is a direct consequence of replacing the phenolic -OH group with a propargyl ether, which enhances the molecule's ability to partition into organic solvents and nonpolar environments. This property is critical for the compound's role as a hydrophobic building block in multi-step organic syntheses where phase transfer and organic solubility are key.

Computational Chemistry Physicochemical Properties Lipophilicity

Herbicidal Precursor Specificity: Target Compound as the Defined Intermediate for Oxadiargyl vs. Ineffective Analogs

Multiple authoritative sources explicitly identify 2,4-Dichloro-1-(2-propynyloxy)benzene as the intermediate in the synthesis of the herbicide oxadiargyl (proparoxymethylene) [1]. Its structural analog, 2,4-dichlorophenol, which is a common starting material for its synthesis, is not a suitable substitute in this context. While 2,4-dichlorophenol may exhibit some intrinsic herbicidal activity (e.g., an IC50 of 17.4 ppm against sulfate-reducing biofilms [2]), it lacks the propargyl ether functionality required for the specific chemical transformations that yield the oxadiargyl core. Substituting with 2,4-dichlorophenol would result in a different reaction pathway and a different final product.

Herbicide Synthesis Oxadiargyl Intermediate

Solid-State Physical Form Differentiation: Facile Industrial Handling vs. Liquid or Lower-Melting Analogs

2,4-Dichloro-1-(2-propynyloxy)benzene is a solid with a defined melting point range of 47-49°C . This is a key differentiator from its liquid analog, 2,4-dichloroanisole, which is a liquid at room temperature with a melting point of 28°C . The solid form of the target compound simplifies weighing, storage, and transfer in industrial settings, reducing the risk of spills and volatile emissions. This physical state can be a critical factor in automated solid-dispensing systems used in high-throughput or large-scale synthesis.

Physical Properties Formulation Handling

Procurement-Driven Application Scenarios for 2,4-Dichloro-1-(2-propynyloxy)benzene (CAS:17061-90-4)


Agrochemical Manufacturing: Oxadiargyl Herbicide Synthesis

This is the primary and most volume-driven application for 2,4-Dichloro-1-(2-propynyloxy)benzene. Its role as an intermediate in the synthesis of the herbicide oxadiargyl is well-established . Procurement for this purpose requires a focus on the specific high-purity grade (≥99.0%) and low moisture content (≤0.5%) as detailed in Section 3, Evidence Item 1 . Substitution with lower-purity material or incorrect analogs like 2,4-dichlorophenol will result in failed syntheses or significantly reduced yields of the final active ingredient.

Medicinal Chemistry and Chemical Biology: Click Chemistry Building Block

The terminal alkyne moiety of 2,4-Dichloro-1-(2-propynyloxy)benzene makes it a valuable precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioconjugation and chemical probe development . In this context, its unique reactivity profile is essential, and it cannot be replaced by simple dichlorobenzene derivatives lacking the alkyne handle. Researchers should source this compound from vendors providing analytical data (e.g., NMR, HPLC) to confirm the integrity of the propargyl group, which is critical for successful click chemistry applications.

General Organic Synthesis: Lipophilic Synthon for Heterocycle Construction

The compound's predicted LogP of 3.0054 and its solid physical form make it an attractive synthon for constructing more complex, hydrophobic heterocyclic scaffolds . Compared to more polar analogs like 2,4-dichlorophenol, its enhanced lipophilicity can improve the solubility and reactivity of downstream intermediates in non-polar reaction media. The solid form also simplifies its use in automated synthesis platforms. For research and development purposes, a purity of >95% is generally acceptable, but confirmation of the propargyl ether's integrity is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-1-(2-propynyloxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.